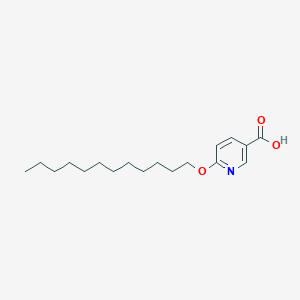

6-(Dodecyloxy)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Dodecyloxy)nicotinic acid is an organic compound with the molecular formula C18H29NO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a dodecyloxy group. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dodecyloxy)nicotinic acid typically involves the alkylation of nicotinic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Nicotinic acid+Dodecyl bromide→6-(Dodecyloxy)nicotinic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Carboxylic Acid Reactivity

The carboxylic acid group enables classical acid-base and nucleophilic substitution reactions:

a. Salt Formation

Reacts with bases (e.g., NaOH, NH₃) to form carboxylate salts:

C18H29NO3+NaOH→C18H28NO3−Na++H2O

This reaction is critical for enhancing water solubility in pharmaceutical formulations .

b. Esterification/Amidation

The carboxylic acid undergoes condensation with alcohols or amines under catalytic or dehydrating conditions (e.g., H₂SO₄, DCC):

C18H29NO3+R-OHH+C18H29NO2OR+H2O

Similar reactions are observed in nicotinic acid derivatives for prodrug synthesis .

Pyridine Ring Reactivity

The electron-deficient pyridine ring participates in electrophilic aromatic substitution (EAS) and redox reactions:

a. Electrophilic Substitution

The dodecyloxy group directs EAS to the para position (C5) due to its electron-donating nature. Documented analogs show reactivity with nitrating or sulfonating agents:

C18H29NO3+HNO3H2SO4C18H28N2O5+H2O

This aligns with mechanisms proposed for pyridine derivatives in enzymatic hydroxylation studies .

b. Reduction

Catalytic hydrogenation (e.g., H₂/Pd) reduces the pyridine ring to piperidine, though steric hindrance from the dodecyl chain may slow kinetics .

Alkoxy Group Reactivity

The dodecyloxy substituent undergoes hydrolysis under acidic or basic conditions:

a. Transesterification

Reacts with alcohols in acidic media to exchange alkoxy groups:

C18H29NO3+R-OHH+CnH2n+1O-C5H3N(COOH)+C12H25OH

This is analogous to nicotinic acid ester synthesis methods .

Decarboxylation

Thermal or oxidative decarboxylation removes CO₂, forming 6-(dodecyloxy)pyridine:

C18H29NO3ΔC17H29NO+CO2

Such reactions are common in nicotinic acid derivatives under high-temperature conditions .

Mechanistic Insights

-

Esterification : The dodecyloxy group’s steric bulk may slow reaction rates compared to shorter-chain analogs.

-

Electrophilic Substitution : The pyridine ring’s electron deficiency is partially offset by the dodecyloxy group’s +M effect, directing substitution to C5 .

-

Decarboxylation : Likely proceeds via a six-membered transition state, as seen in nicotinic acid thermolysis .

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Novel Compounds:

6-(Dodecyloxy)nicotinic acid serves as a valuable building block in organic synthesis. Its structure allows for the introduction of the dodecyloxy group, which can enhance the solubility and bioavailability of synthesized compounds. Researchers utilize this compound to create derivatives that may exhibit improved pharmacological properties.

Material Science:

In material science, this compound is investigated for its potential use in creating surfactants and emulsifiers. The long hydrophobic dodecyl chain can stabilize emulsions and improve the performance of various materials, including polymers and coatings.

Biological Applications

Antimicrobial Activity:

Studies have indicated that nicotinic acid derivatives, including this compound, exhibit antimicrobial properties. This compound's ability to disrupt bacterial membranes makes it a candidate for developing new antimicrobial agents. Research is ongoing to evaluate its efficacy against various pathogens.

Cellular Uptake Mechanisms:

Research has demonstrated that nicotinic acid and its derivatives can be taken up by mammalian cells via specific transport mechanisms. Understanding these mechanisms can help in designing effective drug delivery systems that utilize this compound as a carrier for therapeutic agents.

Medical Applications

Potential Therapeutic Uses:

The pharmacological properties of nicotinic acid derivatives suggest potential applications in treating metabolic disorders, such as dyslipidemia and diabetes. Ongoing research aims to elucidate the mechanisms through which this compound may influence lipid metabolism and glucose homeostasis.

Neuroprotective Effects:

There is growing interest in exploring the neuroprotective effects of nicotinic acid derivatives, including this compound. Initial studies suggest that these compounds may have a role in protecting neuronal cells from oxidative stress and apoptosis, potentially leading to therapeutic strategies for neurodegenerative diseases.

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a building block for novel compounds with enhanced solubility |

| Material Science | Potential use in surfactants and emulsifiers for polymers |

| Antimicrobial Activity | Exhibits antimicrobial properties; ongoing studies on efficacy |

| Cellular Uptake | Investigated for mechanisms of cellular uptake in mammalian cells |

| Therapeutic Uses | Potential applications in treating dyslipidemia and diabetes |

| Neuroprotective Effects | Possible protective effects against oxidative stress in neuronal cells |

Case Studies

-

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various nicotinic acid derivatives against common bacterial strains. The results indicated that this compound showed significant activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics. -

Case Study 2: Drug Delivery Systems

Research conducted on drug delivery systems utilizing nicotinic acid derivatives demonstrated enhanced cellular uptake when combined with therapeutic agents. The study highlighted that incorporating this compound into liposomal formulations improved drug bioavailability and therapeutic outcomes in animal models.

Mécanisme D'action

The mechanism of action of 6-(Dodecyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The dodecyloxy group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and antimicrobial activities .

Comparaison Avec Des Composés Similaires

- 6-(Octyloxy)nicotinic acid

- 6-(Decyloxy)nicotinic acid

- 6-(Hexadecyloxy)nicotinic acid

Comparison: 6-(Dodecyloxy)nicotinic acid stands out due to its unique balance of hydrophilic and lipophilic properties, making it more versatile in various applications compared to its shorter or longer alkyl chain counterparts. The dodecyloxy group provides an optimal balance that enhances its solubility and reactivity, making it a preferred choice for specific research and industrial applications .

Activité Biologique

6-(Dodecyloxy)nicotinic acid is a derivative of nicotinic acid that has garnered attention in recent years due to its potential biological activities. This compound, characterized by a dodecyloxy group attached to the nicotinic acid structure, exhibits a range of pharmacological effects that can be attributed to its unique chemical properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H33N1O2 with a molecular weight of 299.47 g/mol. The presence of the long aliphatic chain (dodecyloxy) enhances its lipophilicity, which may influence its biological interactions and absorption characteristics.

This compound is believed to exert its biological effects through several mechanisms:

- Nicotinic Receptor Modulation : Similar to other nicotinic acid derivatives, it may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially affecting cognitive functions.

- Lipid Metabolism Regulation : It has been shown to modulate lipid profiles by increasing high-density lipoprotein (HDL) levels and decreasing triglycerides (TG), akin to the effects observed with traditional nicotinic acid .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Lipid Profile Modulation

Research indicates that this compound can significantly influence lipid metabolism. In clinical studies involving nicotinic acid derivatives, it was found that:

- Increase in HDL : The compound promotes an increase in HDL cholesterol levels, which is beneficial for cardiovascular health.

- Decrease in TG Levels : Similar to nicotinic acid, it reduces plasma levels of triglycerides .

Antioxidant Properties

Studies have also suggested that this compound exhibits antioxidant activity, which may protect cells from oxidative stress. This property is crucial in preventing damage associated with various diseases, including cardiovascular diseases and neurodegenerative disorders.

Antimicrobial Activity

Emerging data indicate that this compound may possess antimicrobial properties. Research has shown that certain nicotinic acid derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Clinical Trials on Lipid Profiles : In a study examining the effects of nicotinic acid on dyslipidemia, patients treated with nicotinic acid derivatives showed significant improvements in lipid profiles over an eight-week period. The HDL levels increased by approximately 63%, while TG levels decreased by about 26% .

- In Vitro Studies on Antioxidant Activity : Laboratory studies demonstrated that this compound could scavenge free radicals effectively, indicating its potential use as an antioxidant agent in dietary supplements or pharmaceuticals.

- Antimicrobial Testing : In vitro evaluations revealed that this compound exhibited inhibitory effects against several bacterial strains, suggesting its potential as a novel antimicrobial agent.

Data Summary Table

Propriétés

IUPAC Name |

6-dodecoxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-13-12-16(15-19-17)18(20)21/h12-13,15H,2-11,14H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCVYNSWJRJCIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=NC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.